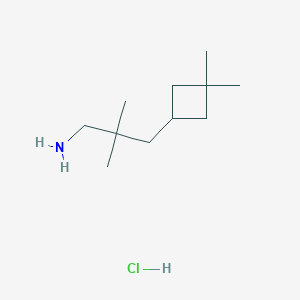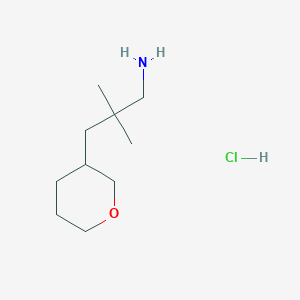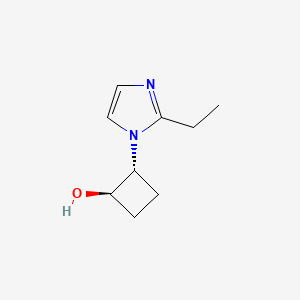
trans-2-(2-ethyl-1H-imidazol-1-yl)cyclobutan-1-ol
Descripción general
Descripción
Trans-2-(2-ethyl-1H-imidazol-1-yl)cyclobutan-1-ol (TECB) is a cyclic organic compound that has been widely studied by scientists due to its unique properties and potential applications in chemical synthesis and pharmaceutical research. TECB is an important intermediate in the synthesis of several pharmaceutical drugs and has been used for the synthesis of several other organic compounds.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Imidazole derivatives have been widely studied for their antibacterial properties. The presence of the imidazole ring in compounds is associated with significant antibacterial activity. This is particularly relevant in the context of increasing antibiotic resistance, where new compounds with novel mechanisms of action are urgently needed. The compound could be synthesized and tested against various bacterial strains to evaluate its efficacy as a potential antibacterial agent .
Antimycobacterial Activity
Given the global health challenge posed by tuberculosis, compounds with antimycobacterial activity are of great interest. Imidazole-containing compounds have shown promise in this field. The subject compound could be assessed for its ability to inhibit the growth of Mycobacterium tuberculosis, potentially offering a new avenue for tuberculosis treatment .
Anti-inflammatory Potential
The anti-inflammatory properties of imidazole derivatives make them candidates for the treatment of chronic inflammatory diseases. Research could explore the compound’s mechanism of action in modulating inflammatory pathways and its potential therapeutic benefits in conditions such as arthritis or asthma .
Antitumor Applications
Imidazole rings are present in many compounds with antitumor activity. The compound could be investigated for its potential to inhibit cancer cell growth, induce apoptosis, or enhance the efficacy of existing chemotherapy agents. Studies could focus on specific types of cancer where imidazole derivatives have shown activity .
Antidiabetic Effects
Imidazole derivatives have been reported to exhibit antidiabetic effects. The compound could be studied in the context of insulin resistance and glucose metabolism. Its impact on pancreatic beta-cell function or its use as an adjunct therapy to existing antidiabetic drugs could be areas of research interest .
Antifungal and Antihelmintic Uses
The compound’s potential as an antifungal or antihelmintic agent could be explored, given the imidazole ring’s history in such applications. Research could involve screening the compound against a range of fungal pathogens or helminths to assess its efficacy and safety profile .
Propiedades
IUPAC Name |
(1R,2R)-2-(2-ethylimidazol-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-9-10-5-6-11(9)7-3-4-8(7)12/h5-8,12H,2-4H2,1H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMQHEOBHHFLPB-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC=CN1[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(2-ethyl-1H-imidazol-1-yl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Fluoro-3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B1485304.png)
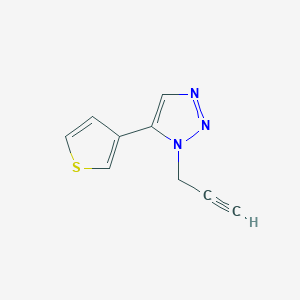

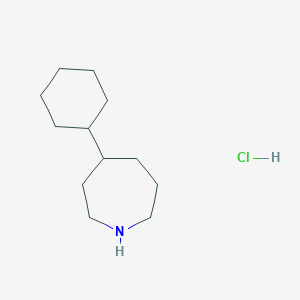
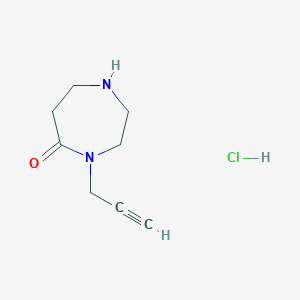
![4-{Octahydrocyclopenta[c]pyrrol-2-yl}-octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485311.png)

![Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B1485317.png)
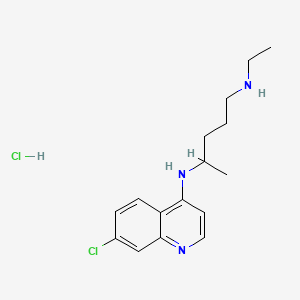
![{2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethyl}(methyl)amine hydrochloride](/img/structure/B1485322.png)
![3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485323.png)
